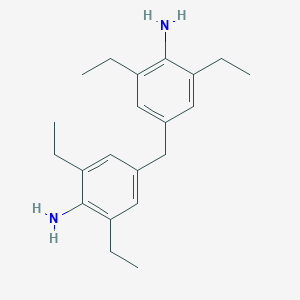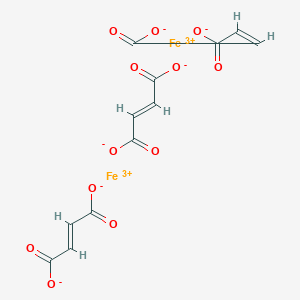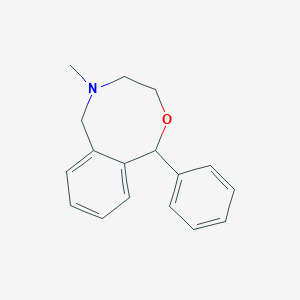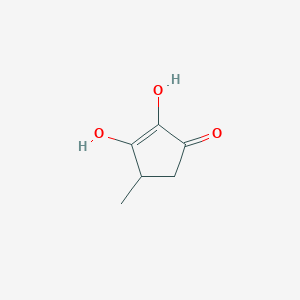
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one, also known as DHM, is a natural compound found in the fruit of the Japanese raisin tree (Hovenia dulcis). DHM has been shown to have a range of potential health benefits, including its ability to reduce alcohol-related liver damage and hangover symptoms. In recent years, DHM has gained significant attention from the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one is not fully understood, but it is believed to work by increasing the activity of enzymes involved in alcohol metabolism, as well as reducing the production of inflammatory molecules in the liver.
Biochemical and Physiological Effects:
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one has been shown to have a range of biochemical and physiological effects, including its ability to reduce alcohol-related liver damage and hangover symptoms. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. However, 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one is relatively new to the scientific community, and more research is needed to fully understand its potential therapeutic applications.
将来の方向性
There are numerous future directions for research on 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one, including its potential use in the treatment of liver disease and other inflammatory conditions. Additionally, 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one may have applications in the development of new drugs for a range of conditions, including alcoholism and drug addiction. Further research is needed to fully understand the potential of 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one and its mechanisms of action.
合成法
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one can be synthesized through a variety of methods, including extraction from the fruit of the Japanese raisin tree or chemical synthesis. One common method involves the oxidation of dihydroxyacetone with iodine in the presence of a strong base, followed by cyclization of the resulting intermediate.
科学的研究の応用
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been its ability to reduce alcohol-related liver damage. Studies have shown that 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one can protect liver cells from the damaging effects of alcohol, including inflammation and oxidative stress.
特性
CAS番号 |
14114-09-1 |
|---|---|
製品名 |
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one |
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC名 |
2,3-dihydroxy-4-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O3/c1-3-2-4(7)6(9)5(3)8/h3,8-9H,2H2,1H3 |
InChIキー |
JVDYMIODNJPGIB-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C(=C1O)O |
正規SMILES |
CC1CC(=O)C(=C1O)O |
同義語 |
methylreductic acid methylreductic acid, sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



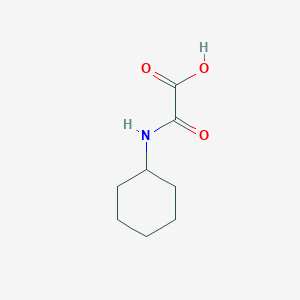
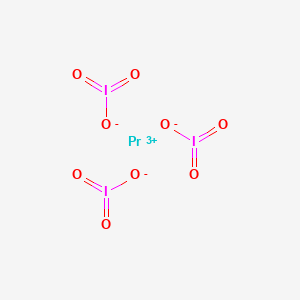
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
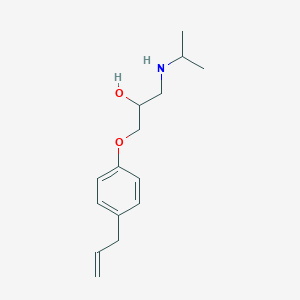


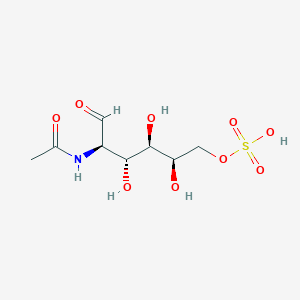
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)

